2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazole ring is a versatile scaffold in drug design, often used to develop compounds with various biological activities.
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have shown potent anti-proliferative activity in LNCaP cells .
Molecular Mechanism
It is known that pyrazoles can undergo de-alkylation or oxidation via the catalysis of cytochrome P450 .
Temporal Effects in Laboratory Settings
In laboratory settings, some pyrazole derivatives have been found to be rapidly metabolized by human liver microsomes (HLMs) with a half-life (T1/2) of 30 minutes .
Dosage Effects in Animal Models
All synthesized pyrazoles were safe and well tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration, respectively .
Metabolic Pathways
It is known that pyrazoles can undergo de-alkylation or oxidation via the catalysis of cytochrome P450 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Scientific Research Applications
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing androgen receptor antagonists, which are important in the treatment of prostate cancer.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as androgen receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby inhibiting the growth of prostate cancer cells . The pyrazole ring’s structure allows it to fit into the receptor’s binding site, preventing the natural ligand from activating the receptor.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide.
2-(5-methyl-1H-pyrazol-1-yl)acetamide: A structurally similar compound with different substitution patterns.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from 3-amino-5-methyl-1H-pyrazole.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to act as an androgen receptor antagonist makes it particularly valuable in medicinal chemistry for developing prostate cancer treatments .
Properties
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-2-5(7)9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,7,9)(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSYWXMDFXXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.